Europium(III) chloride

Description

The exact mass of the compound Europium chloride (EuCl3) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 621597. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trichloroeuropium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Eu/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMXSTWQJRPBJZ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

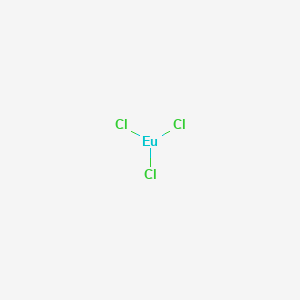

Cl[Eu](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

EuCl3, Cl3Eu | |

| Record name | europium(III) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Europium(III)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041965 | |

| Record name | Europium(III) chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Greenish-yellow needles; [Merck Index] | |

| Record name | Europium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2104 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10025-76-0 | |

| Record name | Europium trichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Europium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Europic chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Europium chloride (EuCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Europium(III) chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Europium (III) chloride, anhydrous | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Preparation of Europium(III) Chloride Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of high-purity Europium(III) chloride hexahydrate (EuCl₃·6H₂O), a crucial precursor in various scientific and industrial applications, including in the development of luminescent materials and as a catalyst in organic synthesis.[1][2] This document details the prevalent synthesis methodology, experimental protocols, and relevant chemical and physical data to assist researchers in the preparation of this compound.

Overview and Chemical Properties

This compound hexahydrate is a white, crystalline, and hygroscopic solid.[3][4] It is the hydrated form of the anhydrous yellow this compound (EuCl₃).[3] The hexahydrate is readily soluble in water and alcohols.[5] Due to its hygroscopic nature, the anhydrous form rapidly absorbs atmospheric water to form the hexahydrate.[3]

Key Chemical Data

| Property | Value | Source(s) |

| Chemical Formula | EuCl₃·6H₂O | [1] |

| Molar Mass | 366.41 g/mol | [3] |

| Appearance | White crystalline solid | [4] |

| Density | 4.89 g/mL at 25 °C | [1] |

| Solubility | Soluble in water and alcohol | [5] |

| CAS Number | 13759-92-7 | [3] |

Synthesis of this compound Hexahydrate

The most common and straightforward method for the preparation of this compound hexahydrate is through the reaction of Europium(III) oxide (Eu₂O₃) with hydrochloric acid (HCl).[3]

Chemical Reaction

The balanced chemical equation for this reaction is:

Eu₂O₃ + 6HCl + 9H₂O → 2(EuCl₃·6H₂O)

Experimental Workflow

The synthesis process can be visualized as a straightforward workflow from starting materials to the final purified product.

Caption: Synthesis workflow for this compound hexahydrate.

Detailed Experimental Protocol

This protocol is a synthesized procedure based on general descriptions found in the literature.[5] Researchers should adapt this protocol based on their specific laboratory conditions and safety procedures.

Materials and Equipment

-

Europium(III) oxide (Eu₂O₃, 99.9%+)

-

Concentrated hydrochloric acid (HCl, 37%)

-

Deionized water

-

Glass beakers and flasks

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

pH meter or pH indicator strips

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Evaporating dish

-

Desiccator

Synthesis Procedure

-

Preparation of Hydrochloric Acid Solution: Prepare a 6 M solution of hydrochloric acid by carefully diluting concentrated HCl with deionized water under a fume hood.

-

Reaction of Europium(III) Oxide with HCl:

-

Accurately weigh a specific amount of Europium(III) oxide and place it in a glass beaker.

-

Slowly add a stoichiometric excess of the 6 M HCl solution to the beaker containing the Eu₂O₃ while stirring continuously with a magnetic stirrer. The reaction is exothermic and may generate heat.

-

Gently heat the mixture to facilitate the dissolution of the oxide. The solution should become clear and colorless upon complete reaction.

-

-

Removal of Excess Acid and Crystallization:

-

Once the Europium(III) oxide has completely dissolved, transfer the solution to an evaporating dish.

-

Gently heat the solution to evaporate the excess hydrochloric acid and concentrate the solution. Avoid boiling the solution vigorously to prevent splashing.

-

Continue evaporation until the solution becomes saturated. The point of saturation can be identified when a thin film of crystals starts to form on the surface of the solution upon cooling a small sample on a glass rod.

-

Allow the saturated solution to cool slowly to room temperature to promote the formation of large crystals. Further cooling in an ice bath can increase the yield of the crystals.

-

-

Isolation and Drying of the Product:

-

Collect the formed crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold deionized water to remove any residual acid and soluble impurities.

-

Dry the purified this compound hexahydrate crystals by placing them in a desiccator over a suitable drying agent (e.g., silica (B1680970) gel or anhydrous calcium chloride) until a constant weight is achieved.

-

Purification and Characterization

Recrystallization

For obtaining high-purity crystals, a recrystallization step can be performed. The principle of recrystallization is based on the difference in solubility of the compound and impurities in a solvent at different temperatures.

References

- 1. This compound, hexahydrate, 99.9%, 13759-92-7 | Buy this compound, hexahydrate, 99.9% India - Otto Chemie Pvt Ltd [ottokemi.com]

- 2. This compound HEXAHYDRATE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. ProChem Europium Chloride – High-Purity Compound for Phosphors & Luminescence [prochemonline.com]

- 5. EUROPIUM CHLORIDE | 10025-76-0 [chemicalbook.com]

Europium(III) Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the physical, chemical, and reactive properties of Europium(III) Chloride, offering critical data and methodologies for its application in scientific research and pharmaceutical development.

This compound (EuCl₃) is an inorganic compound of significant interest within the scientific community, particularly in the fields of materials science, organic synthesis, and increasingly, in biomedical and pharmaceutical research. Its unique luminescent properties, stemming from the electron configuration of the Eu³⁺ ion, make it a valuable precursor for the synthesis of advanced materials with applications ranging from bioimaging probes to phosphors in lighting and displays. This technical guide provides a comprehensive overview of the core physical and chemical properties of both anhydrous and hydrated this compound, detailed experimental protocols for its synthesis, and a summary of its key chemical reactions.

Core Physical and Chemical Properties

This compound exists in two common forms: the anhydrous salt (EuCl₃) and its hexahydrate (EuCl₃·6H₂O). The anhydrous form is a yellow solid, while the hexahydrate presents as white or colorless crystals.[1][2][3] A key characteristic of this compound is its hygroscopic nature, readily absorbing atmospheric moisture to form the hexahydrate.[1][2][4]

Quantitative Physical Data

The fundamental physical properties of both anhydrous and hexahydrated this compound are summarized in the table below for easy reference and comparison.

| Property | Anhydrous this compound (EuCl₃) | This compound Hexahydrate (EuCl₃·6H₂O) |

| Molar Mass | 258.32 g/mol [2][5][6][7][8] | 366.41 g/mol [1][9] |

| Appearance | Yellow solid[1][3][4][10] | White, colorless crystals[1][2][3] |

| Melting Point | 632 °C (decomposes)[1][4] | 850 °C[6][10][11][12][13] |

| Density | 4.89 g/mL at 25 °C[6][9][14][15] | 4.89 g/cm³ at 20 °C[16] |

| Solubility | Soluble in water, ethanol, acetone, and dilute hydrochloric acid.[4][6][10][11] Slightly soluble in tetrahydrofuran.[6][10][11] | Soluble in water.[2][15] |

Crystal Structure

Anhydrous this compound crystallizes in a hexagonal, UCl₃-type crystal structure with the space group P6₃/m.[1][6] In this arrangement, the europium centers are nine-coordinate, exhibiting a tricapped trigonal prismatic geometry.[1][4] This high coordination number is a characteristic feature of the larger lanthanide ions.[17]

Experimental Protocols

The synthesis of high-purity this compound is crucial for its application in research and development. The following sections provide detailed methodologies for the preparation of both the hydrated and anhydrous forms.

Synthesis of this compound Hexahydrate (EuCl₃·6H₂O)

The hydrated form of this compound can be readily synthesized by the reaction of Europium(III) oxide with hydrochloric acid.

Materials:

-

Europium(III) oxide (Eu₂O₃)

-

Concentrated hydrochloric acid (HCl)

-

Distilled water

-

Beaker

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Crystallizing dish

-

Vacuum filtration apparatus

Procedure:

-

Carefully add a stoichiometric excess of concentrated hydrochloric acid to a suspension of Europium(III) oxide in distilled water in a beaker. The reaction is as follows: Eu₂O₃ + 6HCl → 2EuCl₃ + 3H₂O.[2]

-

Gently heat the mixture with continuous stirring until the Europium(III) oxide has completely dissolved, resulting in a clear solution.

-

Transfer the resulting solution to a crystallizing dish and allow it to cool slowly to room temperature.

-

Further cool the solution in an ice bath to promote the crystallization of this compound hexahydrate.

-

Collect the white crystals by vacuum filtration and wash them with a small amount of cold distilled water.

-

Dry the crystals under vacuum to obtain the final product.

Synthesis of Anhydrous this compound (EuCl₃)

Direct heating of the hexahydrate is not an effective method for preparing anhydrous this compound, as it leads to the formation of europium oxychloride.[1] The ammonium (B1175870) chloride route is a widely employed and reliable method for synthesizing the anhydrous salt.[17]

Materials:

-

Europium(III) oxide (Eu₂O₃) or this compound hexahydrate (EuCl₃·6H₂O)

-

Ammonium chloride (NH₄Cl)

-

Porcelain crucible

-

Tube furnace

-

Inert gas supply (e.g., argon or nitrogen)

Procedure:

-

Thoroughly mix a stoichiometric excess of ammonium chloride with either Europium(III) oxide or this compound hexahydrate in a porcelain crucible.

-

Place the crucible in a tube furnace under a flow of inert gas.

-

Slowly heat the mixture to 230 °C.[1] This initial heating step facilitates the formation of the intermediate complex, (NH₄)₂[EuCl₅].[1][17]

-

Gradually increase the temperature to around 400-450 °C to thermally decompose the intermediate complex, yielding anhydrous this compound. The decomposition reaction is: (NH₄)₂[EuCl₅] → 2NH₄Cl + EuCl₃.[1]

-

After holding at the final temperature to ensure complete reaction, cool the furnace to room temperature under the inert gas flow.

-

The resulting yellow solid is anhydrous this compound.

Chemical Reactivity and Applications

This compound is a versatile precursor for the synthesis of a variety of other europium compounds, making it a valuable starting material in many research applications.[1]

Reduction to Europium(II) Chloride

Anhydrous this compound can be reduced to Europium(II) chloride (EuCl₂) by heating in a stream of hydrogen gas.[1][4] Europium(II) compounds are of interest for their applications in the synthesis of organometallic complexes.[1]

Salt Metathesis Reactions

This compound undergoes salt metathesis reactions with various reagents to form new europium complexes. For instance, its reaction with lithium bis(trimethylsilyl)amide in THF yields the corresponding europium bis(trimethylsilyl)amide complex, which serves as a starting material for more intricate coordination compounds.[1]

Applications in Drug Development and Research

The unique luminescent properties of europium compounds derived from this compound are of particular interest to drug development professionals. These compounds can be used to develop luminescent probes for bioimaging and cellular tracking.[18] The sharp and intense red emission of the Eu³⁺ ion allows for high-contrast imaging in biological systems.[17] Furthermore, europium complexes are increasingly being integrated into diagnostic assays and immunoassays, where their long-lived luminescence can improve detection sensitivity.[18] this compound also serves as a catalyst in various organic synthesis reactions, which is relevant for the synthesis of complex organic molecules in drug discovery.[14][19]

Stability and Handling

This compound is a stable compound under normal conditions.[16][20] However, due to its hygroscopic nature, the anhydrous form should be handled and stored in a dry, inert atmosphere to prevent the absorption of moisture.[6][21] It is incompatible with strong oxidizing agents.[16] When handling, appropriate personal protective equipment, including gloves and safety glasses, should be worn to avoid skin and eye contact.[13]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 10025-76-0 [smolecule.com]

- 3. Europium Chloride EuCl3.6H2O Powder Price [attelements.com]

- 4. Europium(III)_chloride [chemeurope.com]

- 5. Europium chloride | Cl3Eu | CID 24809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 10025-76-0 CAS MSDS (EUROPIUM CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. webqc.org [webqc.org]

- 8. This compound, anhydrous, EuCl3 | CAS 10025-76-0 | Catsyn [catsyn.com]

- 9. This compound 99.99 trace metals 13759-92-7 [sigmaaldrich.com]

- 10. chembk.com [chembk.com]

- 11. EUROPIUM CHLORIDE | 10025-76-0 [chemicalbook.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. This compound hexahydrate | 13759-92-7 [chemicalbook.com]

- 15. This compound hexahydrate, 99.9%, (trace metal basis), -10 mesh 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 16. carlroth.com [carlroth.com]

- 17. This compound | 10025-76-0 | Benchchem [benchchem.com]

- 18. ProChem Europium Chloride – High-Purity Compound for Phosphors & Luminescence [prochemonline.com]

- 19. This compound hydrate, REacton™, 99.9% (REO) 25 g | Buy Online [thermofisher.com]

- 20. assets.thermofisher.com [assets.thermofisher.com]

- 21. Page loading... [guidechem.com]

The Crystal Structure of Anhydrous Europium(III) Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Anhydrous Europium(III) Chloride (EuCl₃) is a yellow, hygroscopic solid that serves as a critical precursor in various chemical syntheses and materials science applications.[1][2] A thorough understanding of its crystal structure is paramount for predicting its reactivity, and optical and magnetic properties, and for designing novel materials. This technical guide provides an in-depth analysis of the crystal structure of anhydrous EuCl₃, including detailed crystallographic data and the experimental protocols for its synthesis and characterization.

Crystallographic Data Summary

Anhydrous EuCl₃ crystallizes in the hexagonal system, adopting the UCl₃ structure type.[1][3] The key crystallographic parameters are summarized in the table below for easy reference and comparison.

| Parameter | Value |

| Crystal System | Hexagonal[1][4] |

| Space Group | P6₃/m[1][4] |

| Lattice Constant (a) | 7.562 Å[4] |

| Lattice Constant (c) | 4.233 Å[4] |

| Eu³⁺ Coordination Number | 9[1][3][4] |

| Eu³⁺ Coordination Geometry | Tricapped Trigonal Prismatic[1] |

| Eu-Cl Bond Lengths | 6 x 2.90 Å, 3 x 2.98 Å[4] |

Crystal Structure Details

The crystal structure of anhydrous EuCl₃ is characterized by a three-dimensional network. The Europium(III) ion (Eu³⁺) is the central coordinating atom, bonded to nine chloride (Cl⁻) ions in a tricapped trigonal prismatic geometry.[1][4] This coordination environment consists of six chloride ions at shorter bond distances (2.90 Å) and three at slightly longer distances (2.98 Å).[4] Each chloride ion, in turn, is bonded to three equivalent Eu³⁺ ions in a trigonal non-coplanar geometry.[4]

Experimental Protocols

The synthesis and crystallographic analysis of anhydrous EuCl₃ require meticulous experimental techniques to prevent the formation of hydrated or oxychloride species.

Synthesis of Anhydrous EuCl₃ via the Ammonium (B1175870) Chloride Route

A widely employed method for preparing high-purity anhydrous EuCl₃ is the "ammonium chloride route," which effectively circumvents the formation of stable oxychlorides upon heating the hydrated salt.[1]

Materials:

-

Europium(III) oxide (Eu₂O₃) or hydrated this compound (EuCl₃·6H₂O)

-

Ammonium chloride (NH₄Cl)

-

Quartz boat

-

Tube furnace

-

Inert gas supply (e.g., argon)

Procedure:

-

A stoichiometric excess of ammonium chloride is thoroughly mixed with either europium(III) oxide or hydrated this compound.

-

The mixture is placed in a quartz boat and inserted into a tube furnace.

-

The furnace is heated to 230 °C under a flow of inert gas. At this temperature, the reactants form the intermediate complex, (NH₄)₂[EuCl₅].[1] The reaction with Eu₂O₃ proceeds as follows: 10 NH₄Cl + Eu₂O₃ → 2 (NH₄)₂[EuCl₅] + 6 NH₃ + 3 H₂O[1]

-

The temperature is then slowly raised to thermally decompose the pentachloride intermediate. This decomposition proceeds via (NH₄)[Eu₂Cl₇] to yield anhydrous EuCl₃.[1] The overall decomposition reaction is: (NH₄)₂[EuCl₅] → 2 NH₄Cl + EuCl₃[1]

-

The final product, anhydrous EuCl₃, is a fine yellow powder.[5]

Single-Crystal X-ray Diffraction

To obtain detailed crystallographic data, single crystals of anhydrous EuCl₃ are required. These can be grown from the melt using techniques such as the Bridgman-Stockbarger method.

Procedure:

-

The purified anhydrous EuCl₃ powder is loaded into a sealed, evacuated quartz ampoule.

-

The ampoule is placed in a two-zone furnace and heated above the melting point of EuCl₃ (632 °C).[1][3]

-

The ampoule is then slowly lowered through a temperature gradient, allowing for the controlled crystallization of a single crystal.

-

A suitable single crystal is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer.

-

The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

-

The collected data are processed to determine the unit cell parameters, space group, and atomic coordinates, which are then refined to obtain the final crystal structure.

Visualizations

Coordination of Europium(III)

The following diagram illustrates the 9-coordinate tricapped trigonal prismatic geometry around the central Eu³⁺ ion.

Caption: Coordination geometry of the Eu³⁺ ion in anhydrous EuCl₃.

Experimental Workflow for Anhydrous EuCl₃ Synthesis

This diagram outlines the key steps in the ammonium chloride route for the synthesis of anhydrous EuCl₃.

Caption: Workflow for the synthesis of anhydrous EuCl₃.

References

An In-depth Technical Guide to the Solubility of Europium(III) Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Europium(III) chloride (EuCl₃) in various organic solvents. Due to the compound's hygroscopic nature, this guide emphasizes the use of anhydrous EuCl₃ and outlines detailed experimental protocols for accurate solubility determination. This information is critical for researchers working on the synthesis of europium-containing compounds, nanoparticle functionalization, and the development of novel therapeutics where europium complexes are utilized.

Overview of this compound Solubility

This compound is a Lewis acid that can form complexes with a variety of organic ligands. Its solubility in organic solvents is crucial for its application in homogeneous reactions, including the synthesis of organometallic compounds and coordination polymers. The anhydrous form of this compound is a yellow solid, while its hexahydrate (EuCl₃·6H₂O) is a colorless crystalline solid.[1] The presence of water can significantly impact its solubility profile and reactivity in organic media. Therefore, for most applications in organic synthesis, the use of the anhydrous form is essential.

General solubility trends indicate that this compound is soluble in polar protic and aprotic solvents that can effectively solvate the Eu³⁺ and Cl⁻ ions.

Quantitative Solubility Data

Quantitative solubility data for anhydrous this compound in organic solvents is not extensively reported in publicly available literature. The highly hygroscopic nature of anhydrous EuCl₃ makes accurate and reproducible measurements challenging.[2] The following table summarizes the available qualitative and limited quantitative solubility information. Researchers are encouraged to use the experimental protocols provided in this guide to determine precise solubilities for their specific applications and solvent systems.

| Solvent Classification | Solvent Name | Formula | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) | Citation(s) |

| Polar Protic Solvents | Methanol | CH₃OH | Soluble | Data not available | [3] |

| Ethanol | C₂H₅OH | Soluble | Data not available | [4][5] | |

| Polar Aprotic Solvents | Acetone | CH₃COCH₃ | Soluble | Data not available | [6][7][8][9] |

| Tetrahydrofuran (THF) | C₄H₈O | Slightly Soluble | Data not available | [6][7][8][9] | |

| Acetonitrile | CH₃CN | Soluble | Data not available | [3] | |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Soluble | Data not available | [10] | |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble | Data not available | [3] |

Note: The solubility of lanthanide salts is often dependent on the specific batch, purity, and the rigorous exclusion of moisture during the experiment.

Experimental Protocols for Solubility Determination

Given the limited availability of quantitative data, this section provides detailed experimental protocols for determining the solubility of anhydrous this compound in organic solvents.

Critical Consideration: Handling of Anhydrous this compound

Anhydrous this compound is extremely hygroscopic and will readily absorb atmospheric moisture to form the hexahydrate.[1] This will significantly alter its solubility in organic solvents. Therefore, all handling of anhydrous EuCl₃ must be performed in an inert atmosphere, such as in a glovebox or using a Schlenk line with dry, inert gas (e.g., argon or nitrogen).[11][12] All solvents must be rigorously dried and deoxygenated prior to use.

Protocol 1: Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known mass or volume of the solvent.[13][14]

Materials and Equipment:

-

Anhydrous this compound (≥99.9% purity)

-

Dry organic solvent of interest

-

Inert atmosphere glovebox or Schlenk line

-

Analytical balance (± 0.0001 g)

-

Vials or flasks with airtight seals

-

Magnetic stirrer and stir bars

-

Thermostatically controlled shaker or water bath

-

Syringe filters (PTFE, 0.2 µm pore size)

-

Pre-weighed drying oven or vacuum oven

Procedure:

-

Preparation: Inside an inert atmosphere glovebox, add an excess amount of anhydrous this compound to a pre-weighed vial containing a known volume or mass of the dry organic solvent. The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for an extended period (e.g., 24-48 hours) with continuous stirring to ensure the solution is saturated.

-

Phase Separation: After equilibration, cease stirring and allow the undissolved solid to settle.

-

Sample Extraction: Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a syringe filter to remove any suspended solid particles. All transfers should be performed within the inert atmosphere.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, dry vial. Determine the mass of the saturated solution. Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature that will not decompose the EuCl₃.

-

Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried this compound residue.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (mass of residue / volume of saturated solution aliquot) * 100

Solubility ( g/100 g solvent) = (mass of residue / (mass of saturated solution aliquot - mass of residue)) * 100

Protocol 2: Spectrophotometric Method for Concentration Determination

This method is an alternative to the gravimetric method for determining the concentration of the saturated solution and can be more sensitive. It relies on creating a calibration curve of absorbance versus known concentrations of EuCl₃ in the solvent of interest.[2][4][15][16][17]

Materials and Equipment:

-

Same as for the gravimetric method, plus:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Standard Solutions: Inside an inert atmosphere glovebox, prepare a series of standard solutions of anhydrous EuCl₃ in the dry organic solvent of interest with known concentrations.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for the Eu³⁺ ion in that specific solvent. Plot a calibration curve of absorbance versus concentration. The relationship should be linear according to the Beer-Lambert law.

-

Preparation of Saturated Solution: Prepare a saturated solution of EuCl₃ in the same solvent as described in steps 1-3 of the gravimetric method.

-

Sample Preparation for Measurement: After equilibration and settling, carefully extract a small aliquot of the supernatant using a syringe with a filter. Dilute this aliquot with a known volume of the pure, dry solvent to bring the concentration within the linear range of the calibration curve. This dilution must be done accurately and under inert atmosphere.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at the same λ_max.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.

-

Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of EuCl₃ in that solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocols described above.

References

- 1. Spectroscopic Study into Lanthanide Speciation in Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A spectrophotometric determination of europium in lanthanide and other mixtures by use of Methylene Blue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. srdata.nist.gov [srdata.nist.gov]

- 6. chembk.com [chembk.com]

- 7. EUROPIUM CHLORIDE | 10025-76-0 [chemicalbook.com]

- 8. 10025-76-0 CAS MSDS (EUROPIUM CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Lanthanum chloride (LaCl3) | Cl3La | CID 64735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. pharmajournal.net [pharmajournal.net]

- 15. Spectrophotometric Determination and Removal of Unchelated Europium Ions from Solutions Containing Eu-Diethylenetriaminepentaacetic Acid Chelate-Peptide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. naturalspublishing.com [naturalspublishing.com]

An In-depth Technical Guide on the Hygroscopic Nature of Europium(III) Chloride for Researchers, Scientists, and Drug Development Professionals

Introduction

Europium(III) chloride (EuCl₃) is a lanthanide salt that serves as a critical precursor in various advanced applications, including the synthesis of luminescent materials, catalysts, and, notably, specialized probes for biomedical research and drug development. Its utility is intrinsically linked to its purity and hydration state. The pronounced hygroscopic nature of anhydrous this compound presents significant challenges in its handling, storage, and application. This technical guide provides a comprehensive overview of the hygroscopic properties of this compound, detailing its various forms, the consequences of hydration, and rigorous protocols for its handling and characterization. This document is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this compound in their work.

Physicochemical Properties of this compound and its Hydrates

Anhydrous this compound is a yellow solid that readily absorbs atmospheric moisture to form its hydrated counterpart, most commonly the white, crystalline hexahydrate (EuCl₃·6H₂O).[1][2] This transformation is not merely a physical change but a chemical one that significantly alters the compound's properties and reactivity.

Table 1: Physicochemical Properties of Anhydrous and Hydrated this compound

| Property | Anhydrous this compound (EuCl₃) | This compound Hexahydrate (EuCl₃·6H₂O) |

| CAS Number | 10025-76-0[3] | 13759-92-7[1] |

| Molecular Formula | EuCl₃[4] | EuCl₃·6H₂O[5] |

| Molecular Weight | 258.32 g/mol [4] | 366.41 g/mol [1] |

| Appearance | Yellow solid[1][4] | White crystalline solid[1][6] |

| Melting Point | 632 °C (decomposes)[4] | Not applicable (decomposes upon heating) |

| Solubility in Water | Soluble[7] | Soluble[6] |

| Solubility in Other Solvents | Soluble in ethanol[4] | Soluble in water |

| Hygroscopicity | Highly hygroscopic[1][2] | Stable under ambient conditions |

The Hygroscopic Nature and its Implications

The hygroscopicity of a substance is its ability to attract and hold water molecules from the surrounding environment. Anhydrous this compound is classified as a highly hygroscopic material, meaning it rapidly absorbs moisture from the air.[1][2] This property is a critical consideration for its use in moisture-sensitive applications.

Impact on Chemical Synthesis

In many synthetic applications, particularly in organometallic chemistry and the synthesis of advanced materials, the presence of water can be detrimental. For instance, in the synthesis of Europium-based luminescent probes for biomedical imaging and assays, anhydrous conditions are often essential.[8] The presence of water can lead to the formation of europium oxychloride (EuOCl) upon heating, which is often an unwanted and less reactive byproduct.[1][9] Furthermore, residual water can interfere with the coordination of organic ligands to the europium ion, affecting the final product's purity, yield, and luminescent properties.[10]

Influence on Luminescence

The luminescence of Europium(III) is highly sensitive to its coordination environment. The presence of water molecules directly coordinated to the Eu³⁺ ion can significantly quench its luminescence.[10] This is because the high-frequency O-H vibrations of water molecules provide an efficient non-radiative decay pathway for the excited state of the Eu³⁺ ion, reducing the luminescence quantum yield.[11] Therefore, for applications that rely on the bright luminescence of europium, such as in time-resolved fluoroimmunoassays (TRFIA) or as luminescent bioprobes, it is crucial to use anhydrous this compound and to control the hydration state of the final complex.[8][12]

Experimental Protocols

Precise and reliable experimental procedures are paramount when working with this compound. The following sections detail key protocols for its preparation, dehydration, and the assessment of its hygroscopicity.

Synthesis of Anhydrous this compound (Ammonium Chloride Route)

The "ammonium chloride route" is a widely used method to prepare anhydrous lanthanide chlorides, including EuCl₃, from the corresponding oxide or hydrated chloride.[1][13] This method avoids the formation of oxychlorides that occurs with direct heating of the hydrated salt.

Protocol:

-

Mixing: Thoroughly mix Europium(III) oxide (Eu₂O₃) or this compound hexahydrate (EuCl₃·6H₂O) with an excess of ammonium (B1175870) chloride (NH₄Cl) in a molar ratio of approximately 1:10 (Eu₂O₃:NH₄Cl) or 1:6 (EuCl₃·6H₂O:NH₄Cl).

-

Initial Heating: Gently heat the mixture in a porcelain crucible or a quartz tube under a flow of inert gas (e.g., argon) to around 230 °C. This step leads to the formation of the intermediate complex, (NH₄)₂[EuCl₅].

-

Decomposition: Slowly increase the temperature to 350-400 °C under vacuum. The ammonium chloride complexes decompose, yielding anhydrous EuCl₃, while the volatile byproducts (NH₄Cl, HCl, and NH₃) are removed.

-

Cooling and Storage: Once the decomposition is complete, cool the anhydrous EuCl₃ to room temperature under an inert atmosphere before transferring it to a glovebox or a desiccator for storage.

Dehydration of this compound Hexahydrate

Simple heating of EuCl₃·6H₂O in air or under vacuum is ineffective for obtaining the anhydrous form due to the formation of europium oxychloride.[1] A common and effective method for dehydration involves the use of a dehydrating agent like thionyl chloride (SOCl₂).

Protocol:

-

Reaction Setup: In a fume hood, place this compound hexahydrate (EuCl₃·6H₂O) in a round-bottom flask equipped with a reflux condenser.

-

Addition of Thionyl Chloride: Add a sufficient excess of thionyl chloride to the flask to fully immerse the hydrated salt.

-

Reflux: Heat the mixture to reflux for approximately 15 hours.[4] The thionyl chloride reacts with the water of hydration to form gaseous byproducts (SO₂ and HCl), which are vented through the condenser.

-

Removal of Excess Reagent: After the reaction is complete, carefully distill off the excess thionyl chloride.

-

Drying: Dry the resulting solid under vacuum to remove any residual thionyl chloride and byproducts, yielding anhydrous EuCl₃.

-

Storage: Store the anhydrous product in a tightly sealed container under an inert atmosphere.

Assessment of Hygroscopicity

The hygroscopicity of a substance can be quantitatively assessed using various methods. Dynamic Vapor Sorption (DVS) is a modern and precise technique, while a standardized gravimetric method is described in the European Pharmacopoeia.

3.3.1. Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity (RH) at a constant temperature.[14][15]

General Protocol:

-

Sample Preparation: Place a small, accurately weighed sample of anhydrous this compound in the DVS instrument.

-

Drying: Initially, dry the sample in the instrument under a stream of dry nitrogen (0% RH) until a stable mass is achieved.

-

Sorption Isotherm: Gradually increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, the instrument monitors the mass of the sample until equilibrium is reached.

-

Desorption Isotherm: Subsequently, decrease the RH in a similar stepwise manner back to 0% RH, again allowing the sample to reach mass equilibrium at each step.

-

Data Analysis: The resulting data is plotted as a moisture sorption isotherm (mass change vs. RH), which provides detailed information about the hygroscopic behavior, including the rate of water uptake and the presence of any phase transitions (e.g., formation of hydrates).[16]

3.3.2. European Pharmacopoeia Method (Gravimetric)

The European Pharmacopoeia outlines a simple gravimetric method to classify the hygroscopicity of a substance.

Protocol:

-

Sample Preparation: Accurately weigh a sample of the substance.

-

Exposure: Place the sample in a desiccator maintained at a constant relative humidity of 80% ± 2% using a saturated solution of ammonium chloride, and at a constant temperature of 25 °C ± 1 °C.

-

Measurement: After 24 hours, reweigh the sample.

-

Classification: The percentage increase in mass is used to classify the substance according to the categories in Table 2.

Table 2: Hygroscopicity Classification according to the European Pharmacopoeia

| Classification | Increase in Mass (% w/w) |

| Non-hygroscopic | < 0.12 |

| Slightly hygroscopic | ≥ 0.2 and < 2 |

| Hygroscopic | ≥ 2 and < 15 |

| Very hygroscopic | ≥ 15 |

Relevance to Drug Development

The hygroscopic nature of this compound is a critical consideration in the development of europium-based drugs and diagnostic agents. These applications often leverage the unique luminescent properties of europium complexes.

Synthesis of Luminescent Probes and Theranostics

Europium complexes are extensively used as luminescent probes in time-resolved fluoroimmunoassays (TRFIA) and for in vitro and in vivo imaging.[8][17] The synthesis of these probes involves the chelation of the Eu³⁺ ion with organic ligands. As previously discussed, the presence of water can significantly hinder the synthesis and quench the luminescence of the final product. Therefore, starting with strictly anhydrous this compound and maintaining anhydrous conditions throughout the synthesis is crucial for achieving high-purity, highly luminescent probes with optimal quantum yields.[10]

Handling and Storage Recommendations

Given its high sensitivity to moisture, stringent handling and storage procedures are required for anhydrous this compound.

-

Handling: All manipulations of anhydrous EuCl₃ should be performed in a controlled, dry atmosphere, such as a glovebox with low moisture and oxygen levels.[18]

-

Storage: The compound should be stored in a tightly sealed container, preferably under an inert gas like argon or nitrogen.[5] For short-term storage outside a glovebox, a desiccator containing a high-efficiency desiccant (e.g., phosphorus pentoxide) is essential.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, should always be worn when handling this compound.[1][19] A dust mask or respirator should be used if there is a risk of inhaling the powder.[1]

Conclusion

The hygroscopic nature of this compound is a defining characteristic that profoundly influences its application, particularly in fields requiring high purity and controlled coordination chemistry, such as in drug development and biomedical research. While its propensity to absorb water presents challenges in handling and synthesis, a thorough understanding of this behavior and the implementation of rigorous experimental protocols can mitigate these issues. By carefully controlling the hydration state, researchers can harness the full potential of this compound as a versatile precursor for the next generation of advanced materials and diagnostic tools.

References

- 1. prochemonline.com [prochemonline.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. strem.com [strem.com]

- 4. Europium(III)_chloride [chemeurope.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. mdpi.com [mdpi.com]

- 9. CN101037216A - Preparation technique of anhydrous lanthanum chloride by chlorination baking dehydration method - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A Comprehensive Strategy to Boost the Quantum Yield of Luminescence of Europium Complexes [ouci.dntb.gov.ua]

- 12. A new europium chelate for protein labelling and time-resolved fluorometric applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lanthanide trichloride - Wikipedia [en.wikipedia.org]

- 14. mt.com [mt.com]

- 15. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 16. ardena.com [ardena.com]

- 17. Europium chelate (BHHCT-Eu3+) and its metal nanostructure enhanced luminescence applied to bioassays and time-gated bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 19. cdhfinechemical.com [cdhfinechemical.com]

Europium(III) chloride CAS number and safety data

An In-depth Technical Guide to Europium(III) Chloride: CAS Number, Safety, and Handling

Introduction

This compound (EuCl₃) is an inorganic compound that serves as a crucial precursor in the synthesis of other europium compounds.[1][2] It is available in both anhydrous and hydrated forms, with the anhydrous compound appearing as a yellow solid and the hexahydrate as a white, colorless crystalline solid.[1] Given its application in various research fields, including the preparation of organometallic compounds and other europium salts, a thorough understanding of its chemical properties and safety data is essential for researchers, scientists, and drug development professionals.[1][2] This guide provides a comprehensive overview of this compound, focusing on its identification, safety protocols, and handling procedures.

Chemical Identification and Physical Properties

This compound is primarily available in two forms: anhydrous (EuCl₃) and hexahydrate (EuCl₃·6H₂O). The anhydrous form is highly hygroscopic and will readily absorb water to form the hexahydrate.[1][2]

Table 1: Chemical Identifiers for this compound

| Identifier | Anhydrous this compound | This compound Hexahydrate |

| CAS Number | 10025-76-0[1][3][4][5] | 13759-92-7[1] |

| EC Number | 233-040-4[1][5] | 233-040-4 |

| Molecular Formula | EuCl₃[1][3][5] | EuCl₃ · 6H₂O |

| Synonyms | Europium trichloride[4][5] | Europium chloride hexahydrate, Europium trichloride (B1173362) hexahydrate |

Table 2: Physical and Chemical Properties of this compound

| Property | Anhydrous this compound | This compound Hexahydrate |

| Molar Mass | 258.32 g/mol [1][3][5][6] | 366.41 g/mol [1][2][7] |

| Appearance | Yellow solid[1][2] or white to yellow powder[3] | White, colorless crystalline solid[1][7] |

| Melting Point | 632 °C (decomposes)[1][2][7] | Not applicable |

| Boiling Point | Not available | Not available |

| Solubility | Soluble in water[1][2] | Soluble in water[7] |

| Stability | Stable under standard conditions, but hygroscopic[7][8] | Stable under recommended storage conditions[8] |

Safety and Hazard Information

The classification of this compound regarding its hazards varies across different sources. While some aggregated GHS information indicates potential hazards, many individual safety data sheets (SDS) classify it as not being a hazardous substance or mixture.[6][8][9][10] It is crucial for users to consult the specific SDS provided by their supplier.

Table 3: GHS Hazard Information for this compound

| Category | Information |

| Pictograms | Corrosive, Irritant, Environmental Hazard[6] |

| Signal Word | Danger[6] |

| Hazard Statements | H315: Causes skin irritation[6]H318: Causes serious eye damage[6]H319: Causes serious eye irritation[6]H335: May cause respiratory irritation[6]H411: Toxic to aquatic life with long lasting effects[6] |

| Precautionary Statements | P261, P264, P273, P280, P302+P352, P304+P340, P305+P351+P338, P391, P501[6] |

Note: The GHS information is based on aggregated data and may not reflect the classification on all safety data sheets, some of which state the compound does not meet the criteria for classification.[6][9][11]

Table 4: Toxicological Data for this compound

| Test | Result | Species | Reference |

| LD50 Oral | 3527 mg/kg | Mouse | [12][13] |

| No-Observed-Adverse-Effect Level (NOAEL) | 200 mg/kg-day | Rat (subchronic, oral) | [10] |

Experimental Protocols

Preparation of Anhydrous this compound

Anhydrous EuCl₃ is typically prepared from its hydrated form, as direct heating can lead to the formation of an oxychloride.[1] A common laboratory-scale synthesis involves the "ammonium chloride route".[1]

-

Starting Materials : Hydrated europium chloride (EuCl₃·6H₂O) or Europium(III) oxide (Eu₂O₃).

-

Procedure :

-

Treat Eu₂O₃ with aqueous HCl to produce hydrated europium chloride (EuCl₃·6H₂O).[1]

-

Mix the hydrated salt with an excess of ammonium (B1175870) chloride.

-

Heat the mixture carefully to 230 °C. This reaction forms the intermediate (NH₄)₂[EuCl₅].[1]

-

The intermediate pentachloride is then thermally decomposed to yield anhydrous EuCl₃.[1]

-

Alternatively, the hydrate (B1144303) can be heated with an excess of thionyl chloride for approximately 15 hours to produce the anhydrous form.[2]

-

Safe Handling and Storage Protocol

Proper handling and storage are critical to ensure safety and maintain the integrity of the compound.

-

Engineering Controls : Handle in a well-ventilated area, preferably within a fume hood to minimize inhalation of dust.[7]

-

Personal Protective Equipment (PPE) :

-

Handling Procedures :

-

Storage :

First-Aid Measures

In case of exposure, follow these first-aid procedures:

-

Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[10][14]

-

Skin Contact : Wash the affected area immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[10][14]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[14]

-

Ingestion : Clean the mouth with water and drink plenty of water afterward. Seek medical attention if you feel unwell.[14]

Visualized Safety Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from hazard identification to response.

Caption: Logical workflow for handling this compound safely.

Conclusion

This compound is a valuable compound in scientific research. While its hazard classification can be inconsistent across different safety data sheets, it is prudent to handle it with care, employing appropriate personal protective equipment and engineering controls. Understanding its properties, potential hazards, and proper handling protocols is paramount for ensuring a safe laboratory environment. Researchers should always refer to the specific safety data sheet provided by the supplier before use.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Europium(III)_chloride [chemeurope.com]

- 3. strem.com [strem.com]

- 4. This compound, anhydrous, EuCl3 | CAS 10025-76-0 | Catsyn [catsyn.com]

- 5. This compound anhydrous, powder, 99.99 trace metals 10025-76-0 [sigmaaldrich.com]

- 6. Europium chloride | Cl3Eu | CID 24809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prochemonline.com [prochemonline.com]

- 8. tracesciences.com [tracesciences.com]

- 9. carlroth.com [carlroth.com]

- 10. Europium Chloride - ESPI Metals [espimetals.com]

- 11. carlroth.com [carlroth.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

The Thermal Decomposition of Europium(III) Chloride Hexahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of Europium(III) chloride hexahydrate (EuCl₃·6H₂O). Understanding the thermal behavior of this compound is critical for its application in various fields, including the synthesis of advanced materials and pharmaceuticals. This document details the decomposition pathway, presents quantitative data derived from analogous lanthanide compounds, outlines experimental protocols for thermal analysis, and provides visual representations of the decomposition process and experimental workflow.

Introduction

This compound hexahydrate is a hydrated inorganic salt that is sensitive to heat. When subjected to increasing temperatures, it does not simply lose its water of hydration to form anhydrous europium chloride. Instead, it undergoes a multi-step decomposition process involving both dehydration and hydrolysis, ultimately yielding europium oxychloride (EuOCl) and, at higher temperatures, europium oxide (Eu₂O₃). The intermediate stages of this decomposition involve the formation of various lower hydrates.

Spectroscopic studies, including luminescence and reflectance spectroscopy, have been instrumental in identifying the formation of intermediate hydrated species such as EuCl₃·nH₂O where n can be 3, 2, or 1.[1][2] Some studies also suggest the formation of a europium hydroxychloride (Eu(OH)Cl₂) intermediate prior to the formation of EuOCl.[1][3]

Quantitative Decomposition Data

Table 1: Thermal Decomposition Pathway and Intermediates

| Decomposition Step | Reaction | Intermediate/Final Product |

| 1 | EuCl₃·6H₂O → EuCl₃·nH₂O + (6-n)H₂O | Lower hydrates (n=3, 2, 1) |

| 2 | EuCl₃·H₂O → EuOCl + 2HCl | Europium Oxychloride |

| 3 | 2EuOCl + ½O₂ → Eu₂O₃ + Cl₂ | Europium(III) Oxide |

Table 2: Quantitative Data from Analogous Lanthanide Chloride Hydrates

| Decomposition Step | Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) (Analogues) | Evolved Species |

| Dehydration to Monohydrate | 25 - 250 | 24.58 (for 5 H₂O) | ~25 | H₂O |

| Formation of Oxychloride | > 250 | 9.95 (for HCl from H₂O) | ~10 | HCl, H₂O |

| Conversion to Oxide | > 460 | - | - | Cl₂ |

Note: The temperature ranges and mass losses are based on studies of NdCl₃·6H₂O and SmCl₃·6H₂O and represent the expected behavior of EuCl₃·6H₂O.[1]

Experimental Protocols

The primary techniques for investigating the thermal decomposition of hydrated salts like this compound hexahydrate are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Mass Spectrometry (MS).

Simultaneous Thermal Analysis (STA: TGA/DSC) Coupled with Mass Spectrometry (MS)

This powerful combination allows for the simultaneous measurement of mass changes and heat flow, while the evolved gases are identified by MS.

Objective: To determine the temperature-dependent mass loss, identify endothermic and exothermic events, and analyze the gaseous decomposition products.

Methodology:

-

Instrument: A simultaneous thermal analyzer (e.g., Netzsch STA 449 Jupiter) coupled to a mass spectrometer.

-

Sample Preparation: A small, accurately weighed sample of EuCl₃·6H₂O (typically 5-10 mg) is placed in an inert crucible (e.g., Platinum-Rhodium).[1] To ensure reproducibility, the sample should have a consistent particle size.

-

Experimental Conditions:

-

Atmosphere: High purity argon (99.998%) or another inert gas.[1]

-

Flow Rate: A constant flow rate, typically 20 mL/min, is maintained.[1]

-

Heating Rate: A linear heating rate of 5 or 10 °C/min is commonly used.

-

Temperature Range: The sample is heated from ambient temperature (e.g., 25 °C) up to 700 °C or higher to ensure all decomposition events are captured.[1]

-

Crucible: A Platinum-Rhodium crucible with a pierced lid is used to allow for the controlled release of evolved gases.[1]

-

-

Data Analysis: The TGA curve plots mass percentage against temperature, the DSC curve shows the heat flow, and the MS data provides the ion currents for specific mass-to-charge ratios (e.g., m/z = 18 for H₂O, m/z = 36.5 for HCl).

Visualizations

Thermal Decomposition Pathway

The following diagram illustrates the sequential decomposition of this compound hexahydrate.

Caption: Thermal decomposition pathway of EuCl₃·6H₂O.

Experimental Workflow for Thermal Analysis

The diagram below outlines the typical workflow for studying the thermal decomposition of a hydrated salt.

Caption: Experimental workflow for thermal analysis.

Conclusion

The thermal decomposition of this compound hexahydrate is a complex process that proceeds through several intermediate stages of dehydration and hydrolysis to ultimately form europium oxychloride and, at higher temperatures, europium oxide. While detailed quantitative thermal analysis data for EuCl₃·6H₂O is limited, studies on analogous lanthanide chlorides provide a strong basis for understanding its behavior. The use of advanced analytical techniques such as STA-MS is crucial for elucidating the precise decomposition pathway and identifying the evolved gaseous products. This technical guide provides researchers and professionals with the foundational knowledge and experimental framework necessary for working with and characterizing this important europium compound.

References

An In-depth Technical Guide to Europium(III) Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of Europium(III) chloride, with a focus on its molar mass and chemical formula. The information is presented to be a valuable resource for professionals in research and development.

Chemical Formula and Molar Mass

This compound is an inorganic compound that exists in both anhydrous and hydrated forms. The chemical formula for the anhydrous compound is EuCl₃.[1][2] It is a yellow solid that is hygroscopic, meaning it readily absorbs water from the atmosphere to form a white crystalline hexahydrate, EuCl₃·6H₂O.[1][3][4]

The molar mass of a chemical compound is a fundamental property, representing the mass of one mole of that substance. For this compound, the molar mass differs between its anhydrous and hydrated forms due to the presence of water molecules in the latter.

Quantitative Data Summary

| Property | Anhydrous this compound | Hydrated this compound | Europium (Eu) | Chlorine (Cl) |

| Chemical Formula | EuCl₃ | EuCl₃·6H₂O | Eu | Cl |

| Molar Mass ( g/mol ) | 258.323[1] | 366.41[1][5] | 151.964[6][7][8][9] | 35.45[10][11] |

The molar mass of this compound is calculated by summing the atomic masses of its constituent elements. For the anhydrous form, this is the atomic mass of one europium atom and three chlorine atoms. The hexahydrate form includes an additional six water molecules in its structure, which is reflected in its higher molar mass.

Experimental Protocols

Preparation of Anhydrous this compound

A common method for preparing anhydrous EuCl₃ involves the "ammonium chloride route". This process typically starts with either europium oxide (Eu₂O₃) or hydrated europium chloride (EuCl₃·6H₂O). These starting materials are carefully heated with ammonium (B1175870) chloride to approximately 230°C. This reaction produces an intermediate compound, (NH₄)₂[EuCl₅].[1]

The subsequent thermal decomposition of this pentachloride intermediate yields anhydrous this compound.[1] It is important to note that simple heating of the hydrated salt is not a viable method for producing the anhydrous form, as this will result in the formation of an oxychloride.[1]

Logical Relationships

The following diagram illustrates the relationship between the constituent elements and the different forms of this compound.

Caption: Relationship between Europium, Chlorine, and the anhydrous and hydrated forms of this compound.

Applications in Research

This compound serves as a precursor in the synthesis of other europium compounds.[1][3] For instance, it can be reduced with hydrogen gas to produce Europium(II) chloride.[1][3] Furthermore, it is a starting material for the preparation of organometallic europium complexes.[1][3] The luminescent properties of europium compounds make them valuable in various research applications, including the development of phosphors and bio-imaging probes.[2]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 10025-76-0 [smolecule.com]

- 3. Europium(III)_chloride [chemeurope.com]

- 4. Europium Chloride EuCl3.6H2O Powder Price [attelements.com]

- 5. 塩化ユウロピウム(III) 六水和物 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 6. webqc.org [webqc.org]

- 7. Europium | Eu | CID 23981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Atomic Number of Europium Eu [atomicnumber.net]

- 9. Element: Europium — Periodic table [pse-info.de]

- 10. casestudyhelp.com [casestudyhelp.com]

- 11. echemi.com [echemi.com]

Unraveling the Glow: A Technical Guide to the Luminescence of Europium(III) Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles, characterization, and applications of the luminescence of Europium(III) compounds. With their unique photophysical properties, including sharp emission bands, long lifetimes, and high quantum yields, Eu(III) complexes are invaluable tools in various scientific domains, particularly in the development of diagnostics and therapeutics.

Core Principles of Europium(III) Luminescence

The characteristic red luminescence of Europium(III) ions arises from electronic transitions within the 4f orbital.[1] However, the direct excitation of the Eu(III) ion is inefficient due to the forbidden nature of f-f transitions, resulting in very low absorption intensities.[2] To overcome this limitation, Eu(III) ions are typically coordinated with organic ligands that act as "antennas." This phenomenon, known as the "antenna effect," is the cornerstone of the intense luminescence observed in Eu(III) complexes.[3][4]

The antenna effect can be described as a multi-step process:

-

Light Absorption by the Ligand: The organic ligand, possessing a strong absorption profile in the ultraviolet (UV) region, absorbs the initial photon of light. This excites the ligand from its ground singlet state (S₀) to an excited singlet state (S₁).[3][5]

-

Intersystem Crossing (ISC): The excited ligand then undergoes intersystem crossing, a non-radiative process, to a lower-energy triplet state (T₁). The presence of the heavy Eu(III) ion facilitates this process.[3]

-

Energy Transfer (ET): The energy from the ligand's triplet state is transferred to the Eu(III) ion, exciting it to one of its resonant energy levels, typically the ⁵D₀ state.[3][6] For efficient energy transfer, the triplet state energy level of the ligand should be slightly higher than the emissive ⁵D₀ level of the Eu(III) ion.[3][6]

-

Europium(III) Emission: The excited Eu(III) ion then relaxes by emitting a photon, producing the characteristic sharp emission bands. The most prominent of these transitions is the hypersensitive ⁵D₀ → ⁷F₂ transition, which is responsible for the intense red emission around 612-616 nm.[7][8][9] Other transitions, such as ⁵D₀ → ⁷F₀, ⁵D₀ → ⁷F₁, ⁵D₀ → ⁷F₃, and ⁵D₀ → ⁷F₄, are also observed at different wavelengths.[8]

The overall efficiency of this process is influenced by several factors, including the ligand structure, the coordination environment of the Eu(III) ion, and the presence of quenching species.[10][11] A judicious choice of ligands is crucial for maximizing the luminescence quantum yield.[3][10]

Visualizing the Luminescence Pathway

The energy transfer process in a Europium(III) complex can be visualized using a Jablonski diagram.

Caption: Jablonski diagram illustrating the "antenna effect" in Europium(III) complexes.

Quantitative Photophysical Data

The luminescence properties of Europium(III) complexes are quantified by several key parameters, including the photoluminescence quantum yield (PLQY), luminescence lifetime (τ), and the wavelengths of maximum excitation and emission. The following tables summarize representative data for various Eu(III) complexes.

Table 1: Photoluminescence Quantum Yields and Lifetimes of Selected Eu(III) Complexes

| Complex | Solvent/State | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Lifetime (τ) (ms) | Reference |

| [Eu(hth)₃(H₂O)] | CH₂Cl₂ | 345 | 612 | - | - | [7] |

| [Eu(hth)₃(dpso)₂] | CH₂Cl₂ | 345 | 612 | - | - | [7] |

| Eu(L5)₂(NO₃)₃ | Acetonitrile | - | - | ~24% | - | [3] |

| Eu1 | Solid State | 350 | - | 94% | - | [2][12] |

| Eu2 | Solid State | 350 | - | 87% | - | [2][12] |

| Eu-DO3A | H₂O | - | - | - | 0.64 | [10] |

| Eu-DO3A | D₂O | - | - | - | 2.3 | [10] |

| [Eu(btfa)₃(bpy)] | THF | 360 | - | 53.95% | 0.59 | [4][13] |

| [Eu(nta)₃(bpy)] | THF | - | - | 28.63% | 0.41 | [13] |

| Eu(III) aqua ion | H₂O | - | - | - | 0.110 | [14][15] |

| Eu(III) aqua ion | D₂O | - | - | - | 3.980 | [14] |

| bio-EuIII–WN | - | - | 615 | - | 1.250 | [16] |

Table 2: Emission Transitions of Europium(III) Ion

| Transition | Typical Wavelength Range (nm) | Nature |

| ⁵D₀ → ⁷F₀ | 578 - 580 | Weak, sensitive to symmetry |

| ⁵D₀ → ⁷F₁ | 590 - 595 | Magnetic dipole allowed, often used as a reference |

| ⁵D₀ → ⁷F₂ | 610 - 625 | Hypersensitive electric dipole, most intense, "the red peak" |

| ⁵D₀ → ⁷F₃ | 650 - 655 | Weak |

| ⁵D₀ → ⁷F₄ | 695 - 705 | Moderate intensity |

Experimental Protocols

Accurate characterization of the photophysical properties of Europium(III) complexes is essential for their application. The following are detailed protocols for key experiments.

Synthesis of a Representative Eu(III) Complex: Eu(tta)₃bpy

This protocol is adapted from the synthesis of similar β-diketonate complexes.[17][18]

Materials:

-

Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

-

Deionized water

Procedure:

-

Dissolve 2.1 mmol of 2-thenoyltrifluoroacetone (tta) in 10 mL of absolute ethanol in a flask.

-

Slowly add a stoichiometric amount of NaOH solution to the tta solution while stirring to form the sodium salt of the β-diketone.

-

In a separate beaker, dissolve 0.7 mmol of EuCl₃·6H₂O in a minimal amount of deionized water.

-

Add the aqueous EuCl₃ solution dropwise to the ethanolic solution of the tta salt with vigorous stirring. A precipitate of the Eu(tta)₃ complex should form.

-

In another beaker, dissolve 0.7 mmol of 2,2'-bipyridine (bpy) in a small amount of ethanol.

-

Add the bpy solution to the reaction mixture containing the Eu(tta)₃ precipitate.

-

Stir the mixture at room temperature for several hours to allow for the coordination of the bpy ligand.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the product several times with cold deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the final product, Eu(tta)₃bpy, in a vacuum desiccator.

Luminescence Spectroscopy

Instrumentation:

-

Spectrofluorometer equipped with a xenon lamp source, excitation and emission monochromators, and a photomultiplier tube (PMT) detector.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the Eu(III) complex in a suitable solvent (e.g., dichloromethane, acetonitrile, or buffered aqueous solution) in a quartz cuvette. For solid-state measurements, a solid sample holder is used.

-

Excitation Spectrum:

-

Set the emission monochromator to the wavelength of the most intense emission peak of the Eu(III) complex (typically around 612-616 nm for the ⁵D₀ → ⁷F₂ transition).[7]

-

Scan the excitation monochromator over a range of wavelengths (e.g., 250-550 nm) to record the excitation spectrum.[19]

-

The resulting spectrum will show which wavelengths are most effective at exciting the Eu(III) luminescence.

-

-

Emission Spectrum:

-

Set the excitation monochromator to the wavelength of maximum excitation determined from the excitation spectrum (e.g., 345 nm or 397 nm).[7][19]

-

Scan the emission monochromator over a range of wavelengths (e.g., 550-750 nm) to record the emission spectrum.[19]

-

The characteristic sharp emission peaks corresponding to the ⁵D₀ → ⁷Fⱼ transitions will be observed.

-

Luminescence Lifetime Measurement

Instrumentation:

-

A time-resolved spectrofluorometer with a pulsed excitation source (e.g., nitrogen laser, pulsed xenon lamp) and a time-gated detector.

Procedure:

-

Sample Preparation: Prepare the sample as for luminescence spectroscopy.

-

Data Acquisition:

-

Data Analysis:

-

Fit the luminescence decay curve to an exponential decay function (single or multi-exponential) to determine the luminescence lifetime (τ).[20]

-

Photoluminescence Quantum Yield (PLQY) Determination (Relative Method)

Instrumentation:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

Procedure:

-

Standard Selection: Choose a standard fluorophore with a known quantum yield that absorbs at a similar wavelength to the Eu(III) complex.[21] Rhodamine 6G or other well-characterized Eu(III) complexes can be used.[4][22]

-

Absorbance Matching: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. Measure their absorbance at the chosen excitation wavelength and adjust the concentrations so that the absorbances are low (typically < 0.1) and ideally matched.

-

Fluorescence Measurement:

-

Measure the integrated fluorescence intensity of both the sample and the standard solutions under identical experimental conditions (excitation wavelength, slit widths).

-

-

Calculation: Calculate the quantum yield of the sample (Φ_smp) using the following equation:

-

Φ_smp = Φ_std * (I_smp / I_std) * (A_std / A_smp) * (n_smp² / n_std²)

-

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

'smp' refers to the sample and 'std' refers to the standard.

-

-

Workflow and Logical Relationships

The characterization and application of Europium(III) complexes in a research and development setting typically follow a structured workflow.

Caption: A typical workflow for the development and characterization of luminescent Europium(III) complexes.

Conclusion

The remarkable luminescent properties of Europium(III) compounds, driven by the efficient antenna effect, make them powerful tools for researchers, scientists, and drug development professionals. A thorough understanding of the underlying photophysical principles, coupled with rigorous experimental characterization, is paramount for the successful design and implementation of these complexes in advanced applications. This guide provides a foundational framework for exploring and harnessing the unique glow of Europium(III).

References

- 1. repository.utm.md [repository.utm.md]

- 2. Luminescent europium( iii ) complexes based on tridentate isoquinoline ligands with extremely high quantum yield - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QI00894J [pubs.rsc.org]

- 3. Molecular Design of Luminescent Complexes of Eu(III): What Can We Learn from the Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 5. ukdiss.com [ukdiss.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Highly Luminescent Europium(III) Complexes in Solution and PMMA-Doped Films for Bright Red Electroluminescent Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sisgeenco.com.br [sisgeenco.com.br]

- 9. researchgate.net [researchgate.net]

- 10. Progress in Luminescent Materials Based on Europium(III) Complexes of β-Diketones and Organic Carboxylic Acids [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Luminescent europium(iii) complexes based on tridentate isoquinoline ligands with extremely high quantum yield - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. opticaapplicata.pwr.edu.pl [opticaapplicata.pwr.edu.pl]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. emergent-scientist.edp-open.org [emergent-scientist.edp-open.org]

- 18. Synthesis and characterization of europium (III), terbium (III) complexes and their mixture for making white light emission powder | Emergent Scientist [emergent-scientist.edp-open.org]

- 19. scielo.br [scielo.br]

- 20. chemrxiv.org [chemrxiv.org]

- 21. benchchem.com [benchchem.com]

- 22. Stable Europium(III) Complexes with Short Linkers for Site‐Specific Labeling of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Utilizing Europium(III) Chloride as a Precursor for Advanced Europium Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction